molecular formula C15H19N3O B8109555 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine

Cat. No.: B8109555
M. Wt: 257.33 g/mol
InChI Key: HALLHIOFQBPPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine is a complex organic compound that features a furan ring, a naphthyridine ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the Naphthyridine Ring: The naphthyridine ring can be prepared via the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the furan and naphthyridine rings with N-methylmethanamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The naphthyridine ring can be reduced to form tetrahydronaphthyridines.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydronaphthyridines and related compounds.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and naphthyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-N-methylmethanamine: Lacks the naphthyridine ring, making it less complex.

    N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine:

Uniqueness

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine is unique due to the presence of both the furan and naphthyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

1-(furan-2-yl)-N-methyl-N-(5,6,7,8-tetrahydro-2,7-naphthyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18(11-14-3-2-6-19-14)10-13-9-17-8-12-7-16-5-4-15(12)13/h2-3,6,8-9,16H,4-5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALLHIOFQBPPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)CC2=C3CCNCC3=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.